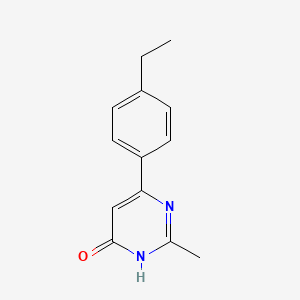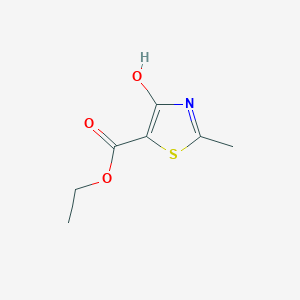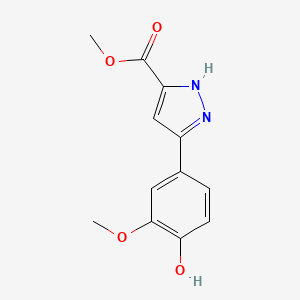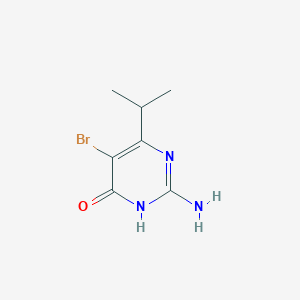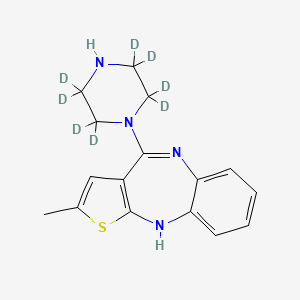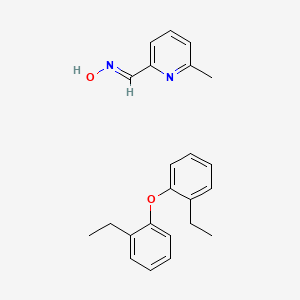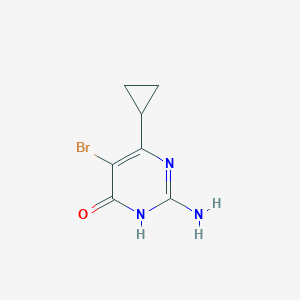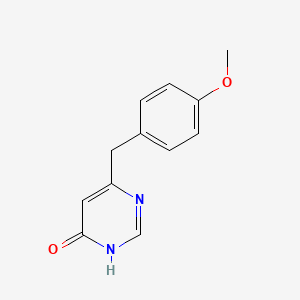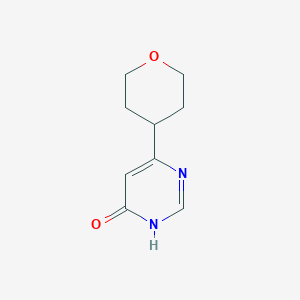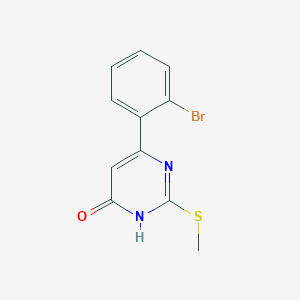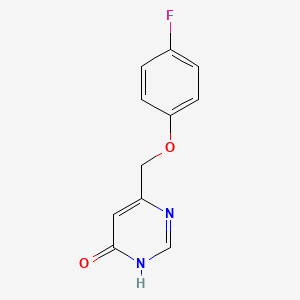
6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of pyrimidines involves various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . More research is needed to find the specific synthesis process for 6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol.Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Research has synthesized derivatives of pyrimidin-4-ol, demonstrating significant anti-inflammatory and analgesic activities. The studies highlight the role of substituents on the pyrimidin-4-ol framework in enhancing biological activities, indicating the compound's potential in developing new therapeutic agents for inflammation and pain management (Muralidharan, S. James Raja, Asha Deepti, 2019).
Aldose Reductase Inhibitors
Pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the chemical structure , have shown promise as selective aldose reductase inhibitors with antioxidant activity. This suggests potential applications in managing diabetic complications, highlighting the compound's relevance in addressing oxidative stress and enzymatic imbalance in diabetes (C. La Motta et al., 2007).
Supramolecular Chemistry
Ureidopyrimidinones exhibit strong dimerization capabilities via quadruple hydrogen bonding, indicating utility in supramolecular assemblies. This foundational property opens avenues for designing novel biomaterials and nanoscale architectures, underscoring the compound's potential in advanced material science (F. H. Beijer et al., 1998).
Nucleic Acid Research
Derivatives of pyrimidin-4-ol have been utilized in oligodeoxynucleotide synthesis, offering tools for selective fluorometric detection of nucleic acid sequences. This application is crucial for genetic research, diagnostics, and therapeutic development, showcasing the compound's role in enhancing molecular biology techniques (Robert H E Hudson, Arash Ghorbani Choghamarani, 2007).
Fluorescent Sensing and Imaging
Specific derivatives of pyrimidin-4-ol have been developed as fluorescent sensors for metal ion detection, offering applications in environmental monitoring, biological research, and imaging. Such sensors provide sensitive and selective detection mechanisms, underlining the compound's utility in analytical chemistry and bioimaging (N. Yadav, Ashutosh Kumar Singh, 2018).
Safety And Hazards
The safety data sheet for pyrimidin-4-ol suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
4-[(4-fluorophenoxy)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-8-1-3-10(4-2-8)16-6-9-5-11(15)14-7-13-9/h1-5,7H,6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCVFZUTRRYPDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC(=O)NC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



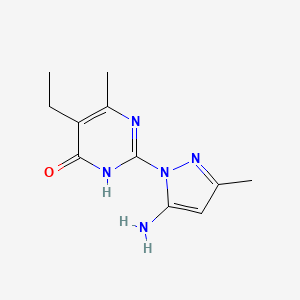
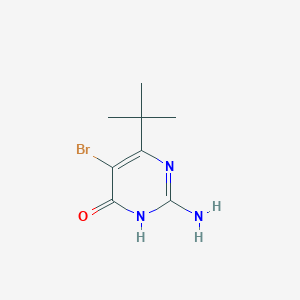
![2-(5-Chlorothiophen-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/no-structure.png)
![6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1493716.png)
